molecular formula C14H15ClN4O2S B2495332 (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone CAS No. 2034398-74-6

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone

Cat. No.: B2495332
CAS No.: 2034398-74-6
M. Wt: 338.81
InChI Key: SPKOOLCVIVCEQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C14H15ClN4O2S and its molecular weight is 338.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

Compounds structurally related to (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone have been explored for their antibacterial properties. Piperazinyl oxazolidinones, for instance, display significant activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, with certain derivatives showing in vivo potency comparable to linezolid, a clinically significant antibiotic (Tucker et al., 1998).

Antimicrobial Activity

New pyrimidinone and oxazinone derivatives, synthesized using related chemical frameworks, demonstrate promising antimicrobial properties. Some of these compounds exhibit antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Anticancer Potential

The synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating structural elements akin to the queried compound, has shown potential for anticancer activity. These compounds were evaluated against a 60 cancer cell line panel at the National Cancer Institute, USA, with some exhibiting high potency (Katariya et al., 2021).

Dipeptidyl Peptidase IV Inhibition

Compounds structurally related to the queried chemical have been studied for their role as dipeptidyl peptidase IV inhibitors, with potential applications in treating type 2 diabetes. These inhibitors demonstrate rapid absorption and are metabolized predominantly through hydroxylation (Sharma et al., 2012).

Serotonin Receptor Activation

Derivatives of the compound have been investigated for their efficacy as 5-HT1A receptor agonists. These compounds show promise in treating chronic nociceptive and neuropathic pain, as well as preempting allodynia following spinal cord injury (Colpaert et al., 2004).

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2S/c1-9-12(22-8-18-9)13(20)19-4-2-3-11(7-19)21-14-16-5-10(15)6-17-14/h5-6,8,11H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKOOLCVIVCEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.